potassium;N-[3-(1,3-dimorpholin-4-ylpropan-2-yloxy)-2-hydroxypropyl]-N-methylsulfamate
Overview
Description
Potassium;N-[3-(1,3-dimorpholin-4-ylpropan-2-yloxy)-2-hydroxypropyl]-N-methylsulfamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes morpholine rings and a sulfamate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;N-[3-(1,3-dimorpholin-4-ylpropan-2-yloxy)-2-hydroxypropyl]-N-methylsulfamate typically involves multiple steps. One common method includes the reaction of 1,3-dimorpholin-4-ylpropan-2-ol with a suitable sulfamating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium;N-[3-(1,3-dimorpholin-4-ylpropan-2-yloxy)-2-hydroxypropyl]-N-methylsulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Potassium;N-[3-(1,3-dimorpholin-4-ylpropan-2-yloxy)-2-hydroxypropyl]-N-methylsulfamate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of potassium;N-[3-(1,3-dimorpholin-4-ylpropan-2-yloxy)-2-hydroxypropyl]-N-methylsulfamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3-dimorpholin-4-ylpropan-2-ol: A precursor in the synthesis of the target compound.
N-methylsulfamate derivatives: Compounds with similar functional groups but different structural frameworks.
Uniqueness
Potassium;N-[3-(1,3-dimorpholin-4-ylpropan-2-yloxy)-2-hydroxypropyl]-N-methylsulfamate stands out due to its unique combination of morpholine rings and a sulfamate group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
potassium;N-[3-(1,3-dimorpholin-4-ylpropan-2-yloxy)-2-hydroxypropyl]-N-methylsulfamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O7S.K/c1-16(26(20,21)22)10-14(19)13-25-15(11-17-2-6-23-7-3-17)12-18-4-8-24-9-5-18;/h14-15,19H,2-13H2,1H3,(H,20,21,22);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPWZVXSBURSMP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC(CN1CCOCC1)CN2CCOCC2)O)S(=O)(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30KN3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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